molecular formula C7H10N2O B14883198 3-Methoxy-5-methylpyridin-4-amine

3-Methoxy-5-methylpyridin-4-amine

Cat. No.: B14883198
M. Wt: 138.17 g/mol
InChI Key: YNWBEPBCVMRQNL-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring a methoxy group at the 3-position, a methyl group at the 5-position, and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxypyridine with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 5-position. The resulting intermediate can then be subjected to nitration followed by reduction to yield the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, substituted pyridines, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methoxy-5-methylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amino groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and amino groups enhances its versatility as a synthetic intermediate and its potential as a pharmacophore in medicinal chemistry .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-methoxy-5-methylpyridin-4-amine

InChI

InChI=1S/C7H10N2O/c1-5-3-9-4-6(10-2)7(5)8/h3-4H,1-2H3,(H2,8,9)

InChI Key

YNWBEPBCVMRQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1N)OC

Origin of Product

United States

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